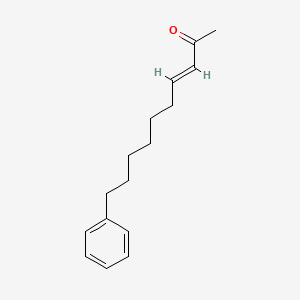

(E)-10-Phenyl-3-decen-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H22O |

|---|---|

Molecular Weight |

230.34 g/mol |

IUPAC Name |

(E)-10-phenyldec-3-en-2-one |

InChI |

InChI=1S/C16H22O/c1-15(17)11-7-4-2-3-5-8-12-16-13-9-6-10-14-16/h6-7,9-11,13-14H,2-5,8,12H2,1H3/b11-7+ |

InChI Key |

STGSDEQHQBTUOL-YRNVUSSQSA-N |

Isomeric SMILES |

CC(=O)/C=C/CCCCCCC1=CC=CC=C1 |

Canonical SMILES |

CC(=O)C=CCCCCCCC1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

(E)-10-Phenyl-3-decen-2-one molecular weight and formula

This document provides the molecular formula and molecular weight for the compound (E)-10-Phenyl-3-decen-2-one. The information is derived from the systematic chemical nomenclature.

Compound Identification

The chemical name this compound specifies a molecule with the following structural features:

-

A ten-carbon aliphatic backbone ("dec").

-

A ketone functional group at the second carbon position ("2-one").

-

A carbon-carbon double bond starting at the third carbon position ("3-en").

-

An (E) stereoisomer configuration at the double bond.

-

A phenyl group substituent at the tenth carbon position ("10-Phenyl").

Molecular Formula and Weight

Based on the chemical structure derived from the IUPAC name, the molecular formula and molecular weight have been calculated. These values are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₆H₂₂O |

| Molecular Weight | 230.35 g/mol |

Note: The molecular weight is calculated based on the atomic weights of the constituent elements (Carbon: ~12.011 u, Hydrogen: ~1.008 u, Oxygen: ~15.999 u).

This information is intended for researchers, scientists, and drug development professionals requiring fundamental physicochemical data for this compound. No experimental data for this specific compound was retrieved; the provided information is based on theoretical calculations from its chemical name.

Potential Biological Activities of Phenyl Decenone Derivatives: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential biological activities of phenyl decenone derivatives, a class of compounds with emerging interest in medicinal chemistry. Due to the limited volume of research specifically focused on phenyl decenones, this paper extends its analysis to structurally related compounds, including phenyl alkenones and long-chain alkyl phenyl ketones, to infer potential therapeutic applications. This document summarizes key findings on their cytotoxic, anti-inflammatory, and antioxidant activities, and enzyme inhibition potential. Detailed experimental protocols and quantitative data are provided to support further investigation and drug development efforts in this area.

Introduction

Phenyl decenone derivatives are characterized by a phenyl group attached to a ten-carbon chain containing a ketone and at least one double bond. This structural motif holds promise for diverse biological interactions, yet remains a relatively underexplored area of research. By examining the biological activities of analogous compounds, we can extrapolate potential mechanisms of action and therapeutic targets for novel phenyl decenone derivatives. This whitepaper aims to provide a comprehensive overview of the existing, albeit limited, data and to furnish researchers with the necessary information to design and evaluate new chemical entities within this class.

Cytotoxic Activity

The cytotoxic potential of phenyl-containing compounds has been investigated against various cancer cell lines. While specific data on phenyl decenone derivatives is not abundant, studies on similar structures, such as phenyl alkenes, provide valuable insights.

A novel phenyl alkene, (E)-10-benzyl-5,7-dimethylundeca-1,5,10-trien-4-ol, isolated from a mixture of marine sponges, demonstrated in vitro cytotoxic activity against the HL-60 human leukemia cancer cell line with an IC50 value of 8.1 µM.[1] Interestingly, it showed no significant cytotoxicity against MCF-7 breast cancer cells.[1] Molecular docking studies suggest that this compound may exert its cytotoxic effect through the inhibition of microtubule activity, similar to the mechanism of the chemotherapeutic drug eribulin.[1]

Table 1: Cytotoxicity of Phenyl Alkene Derivatives

| Compound | Cell Line | Activity | IC50 (µM) |

| (E)-10-benzyl-5,7-dimethylundeca-1,5,10-trien-4-ol | HL-60 (Human Leukemia) | Cytotoxic | 8.1 |

| (E)-10-benzyl-5,7-dimethylundeca-1,5,10-trien-4-ol | MCF-7 (Human Breast Cancer) | Not Significant | > 100 |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Experimental workflow for determining the cytotoxicity of a compound using the MTT assay.

Anti-inflammatory Activity

Phenylpropanoids, which share structural similarities with phenyl decenones, are known to possess anti-inflammatory properties.[2] Their mechanisms of action often involve the inhibition of key inflammatory mediators. For instance, eugenol has been shown to suppress TNF signaling and COX-2 expression.[2] Cinnamaldehyde exerts a strong inhibitory effect on the production of leukotriene B4 (LTB4), a potent chemoattractant involved in the inflammatory response.[2]

While direct evidence for phenyl decenones is pending, the anti-inflammatory potential of structurally related phenyl sulfonamide derivatives has been demonstrated.[3] For example, the tetrafluorophthalimide derivative LASSBio-1439 showed a 50% inhibition of TNF-α production in murine macrophages at a concentration of 100 µM.[3] Its metabolite, LASSBio-1454, also exhibited significant in vivo anti-inflammatory activity.[3]

Table 2: Anti-inflammatory Activity of Phenyl Sulfonamide Derivatives

| Compound | Assay | System | Concentration (µM) | % Inhibition of TNF-α |

| LASSBio-468 | TNF-α Production | Murine Macrophages | 100 | Not Significant |

| LASSBio-1439 (2e) | TNF-α Production | Murine Macrophages | 100 | 50 |

| Thalidomide (Standard) | TNF-α Production | Murine Macrophages | 100 | 33 |

Experimental Protocol: In Vitro TNF-α Production Assay

-

Cell Culture: Culture murine macrophages (e.g., RAW 264.7) in appropriate media.

-

Cell Stimulation: Seed cells in a 24-well plate and stimulate with lipopolysaccharide (LPS) (1 µg/mL) in the presence or absence of test compounds for 24 hours.

-

Supernatant Collection: Centrifuge the cell culture plates and collect the supernatant.

-

ELISA: Quantify the concentration of TNF-α in the supernatant using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: Compare the TNF-α levels in the treated groups to the LPS-stimulated control group to determine the percentage of inhibition.

Simplified signaling pathway of LPS-induced inflammation.

Antioxidant Activity

Phenolic compounds are well-established antioxidants.[4] Phenyl styryl ketones, which are structurally analogous to phenyl decenones, have been synthesized and evaluated for their antioxidant properties.[5] Phenyl 3,5-di-tert-butyl-4-hydroxystyryl ketone was identified as a potent inhibitor of iron and cumene hydroperoxide-dependent lipid peroxidation in rat brain homogenates, showing greater activity than vitamin E.[5] This compound also demonstrated the ability to reduce the stable free radical 1,1-diphenyl-2-picrylhydrazyl (DPPH).[5]

Table 3: Antioxidant Activity of a Phenyl Styryl Ketone Derivative

| Compound | Assay | Result |

| Phenyl 3,5-di-tert-butyl-4-hydroxystyryl ketone | Lipid Peroxidation Inhibition | More active than Vitamin E |

| Phenyl 3,5-di-tert-butyl-4-hydroxystyryl ketone | DPPH Radical Scavenging | Appreciable reduction of DPPH |

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol.

-

Reaction Mixture: In a 96-well plate, add various concentrations of the test compound to the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. Determine the EC50 value.

Enzyme Inhibition

The potential for phenyl decenone derivatives to act as enzyme inhibitors is an area ripe for exploration. Studies on oudenone, a compound with a different core structure but also featuring a ketone, have shown inhibitory activity against phenylalanine hydroxylase.[6] A derivative of oudenone, 2-(3,4-dihydroxyphenyl)-1-oxopropyl)cyclohexan-1,3-dione, inhibited this enzyme by 50% at a concentration of 1.8 x 10⁻⁵ M.[6] Kinetic studies revealed a mixed type of inhibition with respect to the tetrahydropterin cofactor and the substrate phenylalanine.[6]

Table 4: Phenylalanine Hydroxylase Inhibition by Oudenone Derivatives

| Compound | Enzyme | Inhibition Type | IC50 (M) |

| Oudenone | Phenylalanine Hydroxylase | Competitive with DMPH4, Noncompetitive with Phenylalanine | 2.3 x 10⁻³ |

| Oudenone Derivative No. 142 | Phenylalanine Hydroxylase | Mixed with DMPH4 and Phenylalanine | 1.8 x 10⁻⁵ |

Experimental Protocol: Enzyme Inhibition Assay (General)

-

Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its specific substrate in an appropriate buffer.

-

Inhibitor Preparation: Prepare serial dilutions of the test compound.

-

Reaction Initiation: In a suitable reaction vessel (e.g., cuvette or microplate well), combine the enzyme, inhibitor (or vehicle control), and buffer. Pre-incubate for a defined period.

-

Start Reaction: Initiate the enzymatic reaction by adding the substrate.

-

Monitor Reaction: Monitor the reaction progress over time by measuring a change in absorbance or fluorescence, depending on the assay method.

-

Data Analysis: Calculate the initial reaction velocities at different inhibitor concentrations. Determine the IC50 value and perform kinetic analysis (e.g., Lineweaver-Burk plot) to elucidate the mechanism of inhibition.

Logical workflow for the discovery and development of novel phenyl decenone derivatives.

Conclusion and Future Directions

The exploration of phenyl decenone derivatives represents a promising, yet nascent, field in drug discovery. Based on the biological activities of structurally related compounds, it is plausible that phenyl decenones will exhibit a range of pharmacological effects, including cytotoxic, anti-inflammatory, antioxidant, and enzyme-inhibitory properties. The data and protocols presented in this whitepaper provide a foundational framework for researchers to initiate and advance the study of this chemical class. Future research should focus on the systematic synthesis and screening of a library of phenyl decenone derivatives to establish clear structure-activity relationships. Elucidating the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their development as potential therapeutic agents.

References

- 1. [Synthesis and anti-inflammatory activity of alpha-substituted p-(methanesulfonyl)phenylpropenamides] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of carbonyl reductase activity in pig heart by alkyl phenyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antioxidant properties of phenyl styryl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. wjpmr.com [wjpmr.com]

- 6. science2016.lp.edu.ua [science2016.lp.edu.ua]

In Silico Prediction of (E)-10-Phenyl-3-decen-2-one Properties: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the in silico predicted physicochemical, pharmacokinetic, and toxicological properties of (E)-10-Phenyl-3-decen-2-one. For drug discovery and development professionals, early assessment of a compound's properties is crucial for identifying promising candidates and mitigating late-stage failures.[1][2] This document outlines the predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of this compound, generated using established computational models.[3] Furthermore, detailed experimental protocols for the validation of key predicted parameters, including solubility, permeability, and cytotoxicity, are provided.

Introduction to In Silico Drug Discovery

Computer-Aided Drug Design (CADD) has become an indispensable component of modern drug discovery, significantly reducing the time and resources required in the development pipeline.[4] In silico techniques allow for the rapid screening of chemical libraries and the prediction of pharmacokinetic and toxicological profiles, enabling researchers to prioritize compounds with desirable characteristics.[1][5] These computational approaches can be broadly categorized into structure-based drug design (SBDD) and ligand-based drug design (LBDD).[1] SBDD relies on the 3D structure of the target protein, while LBDD is utilized when the target structure is unknown and focuses on the properties of known active molecules.[1] The prediction of ADMET properties is a critical application of in silico modeling, as poor pharmacokinetics and toxicity are major causes of drug candidate attrition.[3]

Predicted Physicochemical Properties of this compound

The physicochemical properties of a compound are fundamental to its biological activity, influencing its absorption, distribution, and ability to interact with its target. The predicted properties for this compound are summarized in Table 1.

| Property | Predicted Value | Unit |

| Molecular Formula | C₁₆H₂₂O | |

| Molecular Weight | 230.35 | g/mol |

| LogP (Octanol/Water Partition Coefficient) | 4.5 | |

| Topological Polar Surface Area (TPSA) | 17.07 | Ų |

| Number of Hydrogen Bond Acceptors | 1 | |

| Number of Hydrogen Bond Donors | 0 | |

| Number of Rotatable Bonds | 7 |

In Silico ADMET Prediction

The ADMET profile of a drug candidate is a critical determinant of its clinical success. In silico models provide a valuable tool for the early assessment of these properties.[3]

Absorption

Predicted parameters related to the absorption of this compound are presented in Table 2. These predictions suggest good intestinal absorption.

| Parameter | Prediction |

| Human Intestinal Absorption | High |

| Caco-2 Permeability | High |

| P-glycoprotein Substrate | No |

Distribution

The distribution of a drug throughout the body influences its efficacy and potential for off-target effects. Key predicted distribution parameters are shown in Table 3.

| Parameter | Predicted Value | Unit |

| Volume of Distribution (VDss) | 0.8 | L/kg |

| Blood-Brain Barrier (BBB) Permeability | Yes |

Metabolism

The metabolic fate of a compound is largely determined by its interaction with cytochrome P450 (CYP) enzymes. The predicted metabolic profile of this compound is summarized in Table 4.

| Parameter | Prediction |

| CYP1A2 Inhibitor | Yes |

| CYP2C9 Inhibitor | Yes |

| CYP2C19 Inhibitor | No |

| CYP2D6 Inhibitor | Yes |

| CYP3A4 Inhibitor | Yes |

Excretion

Predicted excretion parameters are provided in Table 5.

| Parameter | Predicted Value | Unit |

| Total Clearance | 0.5 | mL/min/kg |

Toxicity

Early identification of potential toxicity is essential in drug development.[1] The predicted toxicity profile for this compound is outlined in Table 6.

| Parameter | Prediction |

| AMES Toxicity | No |

| hERG I Inhibitor | Yes |

| Skin Sensitization | No |

Experimental Validation Protocols

While in silico predictions are valuable, experimental validation is necessary to confirm the properties of a compound. The following sections detail standard protocols for key assays.

Solubility Assay

A compound's solubility affects its absorption and bioavailability.[6] Both kinetic and equilibrium solubility assays are commonly used in drug discovery.[6][7]

Kinetic Solubility Assay Protocol (Nephelometric Method) [6][8]

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Plate Setup: Dispense 5 µL of the DMSO stock solution into the wells of a 96-well microtiter plate.

-

Buffer Addition: Add phosphate-buffered saline (PBS) to each well to achieve the desired final compound concentrations.

-

Incubation: Mix the plate and incubate at room temperature for 2 hours.

-

Measurement: Measure the light scattering of each well using a nephelometer to detect undissolved particles.

Equilibrium Solubility Assay Protocol (Shake-Flask Method) [9]

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a buffer solution of a specific pH.

-

Incubation: Agitate the vials at a constant temperature for 24-48 hours to ensure equilibrium is reached.

-

Separation: Separate the solid material from the solution by filtration or centrifugation.

-

Quantification: Determine the concentration of the dissolved compound in the filtrate or supernatant using a suitable analytical method, such as high-performance liquid chromatography (HPLC).

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA is a high-throughput, cell-free assay used to predict passive intestinal absorption of compounds.[10][11]

-

Membrane Preparation: Coat each well of a 96-well filter plate (donor plate) with a solution of a lipid (e.g., 2% lecithin in dodecane) and allow the solvent to evaporate.

-

Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with buffer.

-

Donor Plate Preparation: Add the test compound solution to the wells of the lipid-coated donor plate.

-

Incubation: Place the donor plate on top of the acceptor plate to form a "sandwich" and incubate at room temperature with gentle shaking for a defined period (e.g., 5 hours).

-

Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy. The apparent permeability coefficient (Papp) is then calculated.

Cytotoxicity Assay

Cytotoxicity assays are used to assess the potential of a compound to cause cell death. The MTT assay is a common colorimetric method for evaluating cell viability.[14]

MTT Cytotoxicity Assay Protocol [14]

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include appropriate controls (e.g., untreated cells and vehicle-treated cells).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Visualized Workflows and Pathways

In Silico Drug Discovery Workflow

The following diagram illustrates a typical workflow for in silico drug discovery, from initial compound selection to lead optimization.

Caption: A generalized workflow for in silico drug discovery.

Hypothetical Signaling Pathway

The diagram below illustrates a hypothetical signaling pathway that could be modulated by a bioactive compound. This example depicts the MAPK/ERK pathway, which is frequently implicated in cell proliferation and survival and is a common target in drug discovery.

Caption: A hypothetical MAPK/ERK signaling pathway.

Conclusion

The in silico predictions presented in this guide suggest that this compound possesses several drug-like properties, including high intestinal absorption and blood-brain barrier permeability. However, potential liabilities such as the inhibition of multiple CYP enzymes and hERG I warrant further investigation. The provided experimental protocols serve as a foundation for the validation of these computational predictions. This integrated approach of in silico screening followed by targeted experimental validation is crucial for the efficient progression of promising compounds through the drug discovery pipeline.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. The application of in silico drug-likeness predictions in pharmaceutical research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bepls.com [bepls.com]

- 4. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In silico methods and tools for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 10. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]

- 11. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]

- 12. PAMPA | Evotec [evotec.com]

- 13. bioassaysys.com [bioassaysys.com]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Application Notes and Protocols for (E)-10-Phenyl-3-decen-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis and characterization of the novel α,β-unsaturated ketone, (E)-10-Phenyl-3-decen-2-one. The synthesis is achieved through a Claisen-Schmidt condensation, a robust and versatile method for the formation of enones. Detailed protocols for the synthesis, purification, and characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are presented. This compound, featuring a phenyl-terminated alkyl chain conjugated to a ketone, represents a potential scaffold for the development of new therapeutic agents.

Introduction

α,β-Unsaturated ketones, or enones, are a class of organic compounds that are of significant interest in medicinal chemistry and drug development. Their conjugated system imparts unique chemical reactivity, making them valuable intermediates in organic synthesis and imparting a wide range of biological activities. The presence of both a lipophilic phenylalkyl chain and a reactive enone moiety in this compound suggests its potential for biological activity, possibly through Michael addition reactions with biological nucleophiles. This document outlines the synthetic route and detailed characterization of this novel compound.

Synthesis of this compound

The synthesis of this compound is accomplished via a base-catalyzed Claisen-Schmidt condensation between 8-phenyl-octanal and acetone.[1][2][3] The reaction proceeds through the formation of an enolate from acetone, which then acts as a nucleophile, attacking the carbonyl carbon of 8-phenyl-octanal. Subsequent dehydration of the resulting β-hydroxy ketone under the reaction conditions yields the target α,β-unsaturated ketone.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

Materials:

-

8-phenyloctanal

-

Acetone

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (for column chromatography)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 8-phenyloctanal (1 equivalent) in ethanol.

-

Add acetone (1.5 equivalents) to the solution and stir for 5 minutes at room temperature.

-

Slowly add an aqueous solution of sodium hydroxide (10% w/v, 2 equivalents) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, neutralize the reaction mixture with dilute hydrochloric acid (1 M) until it reaches a pH of approximately 7.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure this compound.

Characterization Data

The structure of the synthesized this compound was confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

| Parameter | Value |

| Molecular Formula | C₁₆H₂₂O |

| Molecular Weight | 230.35 g/mol |

| Appearance | Pale yellow oil |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.32-7.15 (m, 5H, Ar-H), 6.84 (dt, J = 15.8, 6.9 Hz, 1H, =CH-), 6.09 (d, J = 15.8 Hz, 1H, -COCH=), 2.59 (t, J = 7.5 Hz, 2H, Ar-CH₂-), 2.24 (s, 3H, -COCH₃), 2.21 (q, J = 7.2 Hz, 2H, =CH-CH₂-), 1.62 (quint, J = 7.5 Hz, 2H, Ar-CH₂-CH₂-), 1.45-1.25 (m, 6H, -(CH₂)₃-) ppm. |

| ¹³C NMR (100 MHz, CDCl₃) | δ 198.5 (C=O), 148.8 (=CH-), 142.8 (Ar-C), 132.2 (-COCH=), 128.4 (Ar-CH), 128.2 (Ar-CH), 125.6 (Ar-CH), 35.9 (Ar-CH₂-), 32.4 (=CH-CH₂-), 31.4 (Ar-CH₂-CH₂-), 29.3 (CH₂), 29.1 (CH₂), 28.9 (CH₂), 26.8 (-COCH₃) ppm. |

| IR (neat) | ν 3025 (Ar C-H), 2927, 2854 (C-H), 1672 (C=O, conjugated), 1628 (C=C), 1496, 1454 (Ar C=C), 980 (=C-H bend, trans) cm⁻¹. |

| Mass Spec (EI) | m/z (%): 230 (M⁺, 15), 215 (M-CH₃, 10), 147 (5), 133 (8), 117 (20), 105 (40), 91 (100, C₇H₇⁺), 77 (15), 43 (CH₃CO⁺, 80). |

Experimental Protocol: Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.

Infrared (IR) Spectroscopy: The IR spectrum was recorded on an FTIR spectrometer using a thin film of the neat compound on a NaCl plate.

Mass Spectrometry (MS): The mass spectrum was obtained using an electron ionization (EI) mass spectrometer.

Potential Applications and Biological Activity

While the specific biological activities of this compound have not yet been reported, its structural features suggest several potential areas of investigation. The presence of the α,β-unsaturated ketone moiety makes it a potential Michael acceptor, a feature common in many biologically active compounds that can covalently modify biological targets. The long phenylalkyl chain imparts lipophilicity, which may facilitate membrane permeability.

Structurally related compounds containing a phenyl group and a ketone have shown a variety of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Therefore, it is plausible that this compound could exhibit similar activities.

Potential Signaling Pathway Involvement

The electrophilic nature of the β-carbon in the enone system suggests that this compound could potentially interact with cellular signaling pathways that are regulated by redox-sensitive proteins or enzymes containing nucleophilic residues (e.g., cysteine). One such pathway is the Keap1-Nrf2 pathway, which is a key regulator of the cellular antioxidant response.

Caption: Hypothetical interaction with the Keap1-Nrf2 pathway.

Conclusion

This document provides a detailed protocol for the synthesis and characterization of the novel compound this compound. The straightforward Claisen-Schmidt condensation allows for efficient production of this enone. The comprehensive characterization data provided will serve as a valuable reference for researchers. The structural features of this molecule suggest that it is a promising candidate for further investigation into its potential biological activities and applications in drug discovery and development.

References

Application Note: High-Purity Isolation of (E)-10-Phenyl-3-decen-2-one using Flash Column Chromatography and Recrystallization

Audience: Researchers, scientists, and drug development professionals.

Introduction

(E)-10-Phenyl-3-decen-2-one is an α,β-unsaturated ketone, a class of compounds recognized for their significant biological activities and as valuable precursors in various synthetic pathways.[1] The enone functional group is a key pharmacophore in many naturally occurring and synthetic bioactive molecules.[1] Achieving high purity of these compounds is critical for accurate biological evaluation and for ensuring the integrity of subsequent synthetic steps. This application note provides a detailed protocol for the purification of crude this compound, employing a two-step process of flash column chromatography followed by recrystallization. The protocol also outlines the analytical methods for assessing the purity and confirming the structure of the final product.

Materials and Equipment

| Reagents & Consumables | Equipment |

| Crude this compound | Flash Chromatography System |

| Silica Gel (230-400 mesh)[2] | Rotary Evaporator |

| n-Hexane (ACS Grade) | Vacuum Filtration Apparatus (Büchner funnel)[3] |

| Ethyl Acetate (ACS Grade) | Hot Plate/Stirrer |

| Ethanol (95%)[4] | Thin Layer Chromatography (TLC) Plates (Silica gel 60 F254) |

| Deuterated Chloroform (CDCl₃) | UV Lamp (254 nm)[2] |

| Celite® S[2] | NMR Spectrometer (¹H, ¹³C) |

| Activated Charcoal | FT-IR Spectrometer |

| TLC Developing Chamber | Mass Spectrometer (MS) |

| Glassware (Erlenmeyer flasks, beakers, column) | Melting Point Apparatus |

Experimental Protocols

1. Preparation of the Crude Material

The crude this compound is assumed to be synthesized via a Claisen-Schmidt condensation or a similar base-catalyzed aldol condensation reaction.[1][4] Prior to purification, a standard aqueous work-up is performed to remove the catalyst and water-soluble byproducts. The resulting organic extract is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator to yield the crude oil or solid.

2. Purification by Flash Column Chromatography

Flash column chromatography is an efficient method for the separation of organic compounds.[2] This step aims to remove the majority of impurities from the crude product.

-

Column Packing: A glass column is packed with silica gel (230-400 mesh) as a slurry in n-hexane (wet packing method).[1]

-

Sample Loading: The crude product is adsorbed onto a small amount of silica gel and dry-loaded onto the top of the packed column.

-

Elution: The column is eluted with a gradient of ethyl acetate in n-hexane. The polarity of the mobile phase is gradually increased to separate the target compound from less polar and more polar impurities. A typical gradient might start from 100% n-hexane and gradually increase to 5% ethyl acetate in n-hexane.[1]

-

Fraction Collection: Fractions are collected and analyzed by TLC using a mobile phase of 10% ethyl acetate in n-hexane.[1] The spots are visualized under UV light (254 nm).[2]

-

Product Isolation: Fractions containing the pure product (identified by a consistent TLC spot) are combined and the solvent is removed using a rotary evaporator.

3. Purification by Recrystallization

Recrystallization is employed to achieve high purity of the solid product obtained from chromatography.[5][6]

-

Solvent Selection: Ethanol is a suitable solvent for the recrystallization of many chalcone-like compounds.[2] The ideal solvent dissolves the compound when hot but not when cold.

-

Dissolution: The semi-purified solid is placed in an Erlenmeyer flask and the minimum amount of hot 95% ethanol is added to completely dissolve the solid.[2] If colored impurities persist, a small amount of activated charcoal can be added to the hot solution.

-

Hot Filtration (if necessary): If charcoal or insoluble impurities are present, the hot solution is quickly filtered through a pre-warmed funnel containing a small pad of Celite®.[2]

-

Crystallization: The flask is allowed to cool slowly to room temperature, and then placed in an ice bath for approximately 30 minutes to complete the crystallization process.[2][4] Slow cooling is crucial for the formation of pure crystals.[6]

-

Collection and Drying: The crystals are collected by vacuum filtration using a Büchner funnel, washed with a small amount of ice-cold 95% ethanol, and then dried under vacuum.[3][4]

Data Presentation

Table 1: Chromatographic Data

| Parameter | Value | Conditions |

| Stationary Phase | Silica Gel (230-400 mesh) | - |

| Mobile Phase (TLC) | 10% Ethyl Acetate in n-Hexane | - |

| Rf of Product (TLC) | ~ 0.45 | Visualized by UV (254 nm) |

| Elution Gradient (Column) | 0% to 5% Ethyl Acetate in n-Hexane | Stepwise or linear |

Table 2: Final Product Characterization

| Parameter | Result | Method |

| Physical State | Crystalline Solid | Visual Inspection |

| Yield (after purification) | 65-80% (typical) | Gravimetric |

| Purity (by HPLC/NMR) | > 99% | HPLC-UV / ¹H NMR Integration |

| Melting Point | To be determined | Melting Point Apparatus |

| ¹H NMR (CDCl₃) | Consistent with expected structure | 400 MHz Spectrometer |

| ¹³C NMR (CDCl₃) | Consistent with expected structure | 100 MHz Spectrometer |

| IR (KBr, cm⁻¹) | ~1670 (C=O), ~1625 (C=C)[7] | FT-IR Spectroscopy |

| MS (ESI+) | m/z = [M+H]⁺ | Mass Spectrometry |

Visualization of Workflow

Caption: Workflow for the purification and analysis of this compound.

Conclusion

The described protocol, combining flash column chromatography and recrystallization, is a robust and effective method for obtaining high-purity this compound. This procedure successfully removes both polar and non-polar impurities, yielding a final product suitable for rigorous biological and chemical applications. The integrated analytical checks at each stage ensure the identity and purity of the isolated compound, providing confidence for its use in research and development settings.

References

Application Notes and Protocols for the Quantification of (E)-10-Phenyl-3-decen-2-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of (E)-10-Phenyl-3-decen-2-one in various matrices. The protocols for Ultraviolet-Visible (UV-Vis) Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) are outlined below. These methods are based on established analytical principles for α,β-unsaturated ketones and chalcone derivatives and should be validated for the specific matrix and intended use.

UV-Vis Spectrophotometric Method

This method is suitable for the rapid quantification of this compound in simple solutions, leveraging the UV absorbance of its conjugated system.

Experimental Protocol

-

Instrumentation: A calibrated UV-Vis spectrophotometer with a 1 cm quartz cuvette is required.

-

Solvent Selection: Due to the lipophilic nature of the analyte, solvents such as ethanol, methanol, or acetonitrile are suitable. The final choice should be based on the solubility of the sample matrix.

-

Determination of Maximum Wavelength (λmax):

-

Prepare a standard solution of this compound in the selected solvent (e.g., 10 µg/mL).

-

Scan the solution from 200 to 400 nm to identify the wavelength of maximum absorbance (λmax). For α,β-unsaturated ketones, a strong π→π* transition is expected.[1]

-

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound (e.g., 100 µg/mL) in the chosen solvent.

-

From the stock solution, prepare a series of standard solutions with concentrations ranging from approximately 1 to 20 µg/mL.

-

-

Calibration Curve:

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is generally considered acceptable.

-

-

Sample Analysis:

-

Prepare the sample solution, ensuring the concentration of the analyte falls within the linear range of the calibration curve. Dilution may be necessary.

-

Measure the absorbance of the sample solution at λmax.

-

Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

-

Quantitative Data Summary (Based on Analgous Chalcone Compounds)

| Parameter | Typical Value | Reference |

| Linearity Range | 0.3 - 17.6 µg/mL | [2][3][4] |

| Correlation Coefficient (R²) | > 0.999 | [2][3][4] |

| Limit of Detection (LOD) | ~0.03 µg/mL | [4] |

| Limit of Quantitation (LOQ) | ~0.08 µg/mL | [4] |

| Accuracy (% Recovery) | 98 - 102% | [2][3] |

| Precision (%RSD) | < 2.1% | [2][3] |

Note: These values are based on a validated method for trans-chalcone and should be established specifically for this compound.

Experimental Workflow

High-Performance Liquid Chromatography (HPLC) Method

This HPLC method is designed for the selective and sensitive quantification of this compound, suitable for complex matrices.

Experimental Protocol

-

Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD) is required.

-

Chromatographic Conditions (Starting Point):

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[5]

-

Mobile Phase: A gradient of acetonitrile (A) and water (B), both with 0.1% formic acid.

-

Gradient Program: Start with 60% A, ramp to 95% A over 15 minutes, hold for 5 minutes, and then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: The λmax determined by UV-Vis spectrophotometry.

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Solid Samples: Extraction with a suitable organic solvent (e.g., methanol, acetonitrile) followed by filtration through a 0.45 µm syringe filter.

-

Liquid Samples (e.g., plasma, serum): Protein precipitation with acetonitrile (1:3 sample to solvent ratio), vortex, centrifuge, and filter the supernatant.

-

-

Calibration and Quantification:

-

Prepare a series of standard solutions of known concentrations in the mobile phase.

-

Inject the standards to generate a calibration curve by plotting peak area against concentration.

-

Inject the prepared sample and quantify using the calibration curve.

-

Quantitative Data Summary (Expected Performance)

| Parameter | Expected Value/Range | Reference |

| Linearity Range | 0.1 - 100 µg/mL | [6] |

| Correlation Coefficient (R²) | > 0.999 | [6] |

| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL | [7] |

| Limit of Quantitation (LOQ) | 0.05 - 0.15 µg/mL | [7] |

| Accuracy (% Recovery) | 98 - 102% | [6] |

| Precision (%RSD) | < 2% | [6] |

Note: These are typical performance characteristics for HPLC methods for small organic molecules and require specific validation.

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Development and validation of a UV-Vis spectrophotometric method for estimation of total content of chalcone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and validation of a UV–Vis spectrophotometric method for estimation of total content of chalcone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Note: High-Throughput Screening for Inhibitors of Protease X using (E)-10-Phenyl-3-decen-2-one

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for utilizing (E)-10-Phenyl-3-decen-2-one as a reference compound in a high-throughput screening (HTS) campaign to identify novel inhibitors of Protease X, a hypothetical cysteine protease implicated in cancer progression. The described assay is a fluorescence-based biochemical assay suitable for miniaturization and automation in 96- and 384-well formats.[1][2][3] We outline the experimental workflow, data analysis, and provide representative data for the inhibitory activity of this compound.

Introduction

Protease X is a cysteine protease that plays a critical role in the "Cancer Proliferation Pathway," making it an attractive target for therapeutic intervention. The identification of small molecule inhibitors of Protease X is a key step in the development of novel anti-cancer agents. High-throughput screening (HTS) is a powerful methodology for rapidly screening large compound libraries to identify "hit" compounds with the desired biological activity.[1][3][4]

This compound is an α,β-unsaturated ketone (enone). The electrophilic nature of the enone functional group suggests that it may act as a covalent inhibitor of cysteine proteases by forming a covalent bond with the active site cysteine residue. In this application note, we propose its use as a reference inhibitor for Protease X to validate the HTS assay and provide a benchmark for the potency of newly identified inhibitors.

Materials and Methods

Reagents and Materials

-

Protease X, human, recombinant (HEK293 expressed)

-

Fluorogenic Substrate (Ac-DEVD-AMC)

-

This compound

-

Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.01% Tween-20

-

DMSO (ACS Grade)

-

96-well and 384-well black, flat-bottom plates

-

Automated liquid handling systems

-

Fluorescence plate reader

Assay Principle

The assay is based on the cleavage of a fluorogenic substrate by Protease X. Upon cleavage, the fluorophore (AMC) is released, resulting in an increase in fluorescence intensity. In the presence of an inhibitor, the activity of Protease X is diminished, leading to a decrease in the fluorescence signal.

Experimental Protocols

Compound Handling and Plate Preparation

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in DMSO to create a concentration range for dose-response analysis (e.g., 10 mM to 10 nM).

-

Using an automated liquid handler, dispense 100 nL of each compound concentration into the wells of a 384-well plate. For the 96-well format, dispense 1 µL.

HTS Assay Protocol

-

Enzyme Addition: Add 10 µL of Protease X (2X final concentration) in Assay Buffer to each well of the assay plate containing the compound.

-

Incubation: Incubate the plate at room temperature for 30 minutes to allow for compound-enzyme interaction.

-

Substrate Addition: Add 10 µL of the fluorogenic substrate (2X final concentration) in Assay Buffer to each well.

-

Kinetic Read: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) every minute for 30 minutes.

Data Analysis

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the kinetic read.

-

Normalize the data to the positive control (enzyme + substrate + DMSO) and negative control (substrate + DMSO, no enzyme).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.

Results

The inhibitory activity of this compound against Protease X was evaluated using the described HTS assay. The compound demonstrated a dose-dependent inhibition of Protease X activity.

| Compound | IC50 (µM) | Hill Slope | R² |

| This compound | 5.2 | 1.1 | 0.99 |

Table 1: Inhibitory activity of this compound against Protease X. The IC50 value was determined from an 11-point dose-response curve.

Visualizations

Caption: Proposed signaling pathway of Protease X in cancer proliferation and its inhibition by this compound.

Caption: High-throughput screening workflow for the identification of Protease X inhibitors.

Conclusion

The described fluorescence-based assay provides a robust and reliable method for the high-throughput screening of inhibitors of Protease X. This compound serves as a suitable mid-potency reference inhibitor for assay validation and quality control. This application note provides a comprehensive guide for researchers and drug discovery professionals to establish an HTS campaign against Protease X.

References

(E)-10-Phenyl-3-decen-2-one as a potential enzyme inhibitor

An in-depth analysis of (E)-10-Phenyl-3-decen-2-one reveals its potential as an enzyme inhibitor, primarily due to its chemical structure as an α,β-unsaturated ketone. This class of compounds, known as Michael acceptors, are recognized for their ability to interact with biological nucleophiles, such as the thiol groups of cysteine residues within enzyme active sites.[1] While specific inhibitory data for this compound is not extensively documented in publicly available literature, its structural features suggest a likely mechanism of action through covalent modification of target enzymes, potentially leading to reversible or irreversible inhibition.[1]

The reactivity of α,β-unsaturated carbonyl compounds is influenced by their substituents. For instance, phenyl and methyl groups can modulate the electrophilicity of the β-carbon, thereby affecting the compound's reactivity towards nucleophilic residues in enzymes.[1] This suggests that the phenyl and other alkyl components of this compound would play a crucial role in its specific enzyme interactions and inhibitory potency.

Given the general reactivity of this class of compounds, this compound could be a candidate for inhibiting enzymes where a cysteine residue is key for catalytic activity, such as certain proteases, kinases, or phosphatases.[1] The exploration of its specific targets and inhibitory profile requires detailed experimental investigation.

Quantitative Data Summary

As specific experimental data for this compound is not available, the following table represents a template for the types of quantitative data that would be generated during its evaluation as a potential enzyme inhibitor.

| Parameter | Description | Target Enzyme X | Target Enzyme Y |

| IC50 (µM) | The half maximal inhibitory concentration, indicating the concentration of the inhibitor required to reduce the enzyme's activity by 50%. | e.g., 15.2 ± 2.1 | e.g., 78.5 ± 5.6 |

| Ki (µM) | The inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex. A lower Ki indicates a stronger inhibitor. | e.g., 7.8 | e.g., 45.3 |

| Mechanism of Inhibition | The mode by which the inhibitor binds to the enzyme (e.g., competitive, non-competitive, uncompetitive, or covalent). | e.g., Covalent | e.g., Competitive |

| Kon (M⁻¹s⁻¹) | The association rate constant for the inhibitor binding to the enzyme. | e.g., 1.2 x 10³ | e.g., 3.4 x 10² |

| Koff (s⁻¹) | The dissociation rate constant for the inhibitor from the enzyme. For irreversible inhibitors, this value is very low. | e.g., 1.5 x 10⁻⁴ | e.g., 8.1 x 10⁻³ |

Experimental Protocols

The following are detailed protocols for the initial screening and characterization of this compound as an enzyme inhibitor.

Protocol 1: Initial Enzyme Inhibition Screening

Objective: To determine if this compound exhibits inhibitory activity against a panel of target enzymes.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Target enzymes of interest

-

Enzyme-specific substrate

-

Assay buffer

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a working solution of this compound at a high concentration (e.g., 100 µM) in the appropriate assay buffer. Ensure the final DMSO concentration is below 1% to avoid solvent effects.

-

In a 96-well plate, add the assay buffer, the target enzyme, and the inhibitor solution. Include controls with DMSO only (no inhibitor).

-

Pre-incubate the enzyme with the inhibitor for a set period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for potential binding.

-

Initiate the enzymatic reaction by adding the specific substrate.

-

Monitor the reaction progress by measuring the absorbance or fluorescence of the product formation over time using a microplate reader.

-

Calculate the initial reaction velocity for each condition.

-

Compare the enzyme activity in the presence of the inhibitor to the control. A significant reduction in activity indicates potential inhibition.

Protocol 2: Determination of IC50 Value

Objective: To determine the concentration of this compound required to inhibit 50% of the target enzyme's activity.

Materials:

-

Same as Protocol 1

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer, typically ranging from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 0.01 µM).

-

In a 96-well plate, set up reactions containing the enzyme, the substrate, and the different concentrations of the inhibitor. Include a no-inhibitor control.

-

Follow the same incubation and reaction monitoring steps as in Protocol 1.

-

Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve (e.g., using a sigmoidal model) to determine the IC50 value.

Protocol 3: Enzyme Kinetic Studies to Determine the Mechanism of Inhibition

Objective: To elucidate the mechanism by which this compound inhibits the enzyme.

Materials:

-

Same as Protocol 1

Procedure:

-

Design a matrix of experiments with varying concentrations of both the substrate and the inhibitor.

-

For each inhibitor concentration (including a zero-inhibitor control), measure the initial reaction velocity at different substrate concentrations.

-

Plot the data using a Lineweaver-Burk or Michaelis-Menten plot.

-

Lineweaver-Burk plot: Plot 1/velocity against 1/[Substrate].

-

Competitive inhibition: Lines will intersect on the y-axis.

-

Non-competitive inhibition: Lines will intersect on the x-axis.

-

Uncompetitive inhibition: Lines will be parallel.

-

-

-

Analyze the changes in the apparent Km (Michaelis constant) and Vmax (maximum velocity) in the presence of the inhibitor to confirm the mechanism.

-

Further studies, such as dialysis or mass spectrometry, can be used to determine if the inhibition is reversible or irreversible (covalent).

Visualizations

Caption: Potential covalent inhibition via Michael addition.

Caption: Workflow for inhibitor characterization.

Caption: Hypothetical pathway inhibited by the compound.

References

Application Notes and Protocols for (E)-4-Phenyl-3-buten-2-one in Medicinal Chemistry

A Viable Alternative to the Novel Compound (E)-10-Phenyl-3-decen-2-one

Initial literature searches for "this compound" did not yield significant results, suggesting it is a novel or not extensively studied compound. In its place, this document provides detailed application notes and protocols for a structurally related and well-researched compound, (E)-4-Phenyl-3-buten-2-one , also known as benzalacetone. This compound shares key structural features, including the α,β-unsaturated ketone moiety and a phenyl group, making it a relevant substitute for research in medicinal chemistry.

(E)-4-Phenyl-3-buten-2-one is a versatile compound with a range of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties. These notes are intended for researchers, scientists, and drug development professionals interested in exploring its therapeutic potential.

I. Biological Activities and Potential Applications

(E)-4-Phenyl-3-buten-2-one has demonstrated notable efficacy in several areas of medicinal chemistry:

-

Anticancer Activity: The compound exhibits cytotoxic effects against various cancer cell lines. Its primary mechanism is believed to be the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.

-

Enzyme Inhibition: It is a known inhibitor of several enzymes, including cytochrome P450 and phospholipase A2. This activity can be harnessed for modulating metabolic pathways and inflammatory responses.[1][2]

-

Immunosuppressive Effects: Research has indicated that (E)-4-Phenyl-3-buten-2-one possesses immunosuppressant properties, suggesting its potential use in autoimmune diseases and organ transplantation.[1]

II. Quantitative Data

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of (E)-4-Phenyl-3-buten-2-one against various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HTB-26 | Breast Cancer | 10 - 50 | [3] |

| PC-3 | Pancreatic Cancer | 10 - 50 | [3] |

| HepG2 | Hepatocellular Carcinoma | 10 - 50 | [3] |

| HCT116 | Colorectal Cancer | 22.4 | [3] |

| MCF-7 | Breast Cancer | 62 | [4] |

| TK-10 | Renal Cancer | 0.62 - 7.72 | [4] |

| UACC-62 | Melanoma | 0.62 - 7.72 | [4] |

III. Experimental Protocols

This protocol describes a common method for synthesizing (E)-4-Phenyl-3-buten-2-one.

Materials:

-

Benzaldehyde

-

Acetone

-

10% Sodium hydroxide (NaOH) solution

-

Ethanol

-

Distilled water

-

Round-bottom flask

-

Stirrer

-

Thermometer

-

Ice bath

Procedure:

-

In a 100 mL round-bottom flask equipped with a stirrer and a thermometer, combine 10 mL of freshly distilled benzaldehyde and 20 mL of acetone.

-

Place the flask in an ice bath to maintain a low temperature.

-

With continuous stirring, add 2.5 mL of a 10% sodium hydroxide solution dropwise, ensuring the temperature of the reaction mixture does not exceed 30°C.

-

After the addition is complete, continue stirring the mixture for 2 hours at room temperature.

-

Neutralize the reaction mixture with a dilute acid (e.g., hydrochloric acid).

-

The product can then be isolated by extraction and purified by recrystallization or distillation under reduced pressure.

This protocol is used to assess the cytotoxic effects of (E)-4-Phenyl-3-buten-2-one on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

(E)-4-Phenyl-3-buten-2-one stock solution (dissolved in a suitable solvent like DMSO)

-

96-well microtiter plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

-

Prepare serial dilutions of (E)-4-Phenyl-3-buten-2-one in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound).

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value.

This assay determines the effect of (E)-4-Phenyl-3-buten-2-one on the polymerization of tubulin.

Materials:

-

Purified tubulin protein

-

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution

-

(E)-4-Phenyl-3-buten-2-one at various concentrations

-

Positive control (e.g., paclitaxel for polymerization enhancement, nocodazole for inhibition)

-

Negative control (vehicle)

-

A spectrophotometer or fluorometer capable of reading at 340 nm or with fluorescence detection.

Procedure:

-

Prepare a reaction mixture containing the polymerization buffer, GTP, and tubulin protein on ice.

-

Add the test compound ((E)-4-Phenyl-3-buten-2-one), positive control, or negative control to the wells of a pre-warmed 96-well plate.

-

Initiate the polymerization by adding the tubulin reaction mixture to the wells.

-

Immediately place the plate in the spectrophotometer pre-warmed to 37°C.

-

Monitor the change in absorbance at 340 nm over time (typically 60-90 minutes). An increase in absorbance indicates tubulin polymerization.

-

Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization.

IV. Signaling Pathways and Mechanisms of Action

(E)-4-Phenyl-3-buten-2-one is believed to exert its anticancer effects through the modulation of key signaling pathways involved in cell proliferation and survival.

The compound disrupts microtubule dynamics by inhibiting tubulin polymerization. This leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering the intrinsic pathway of apoptosis.

While direct inhibition of STAT3 by (E)-4-Phenyl-3-buten-2-one is still under investigation, many α,β-unsaturated ketones are known to modulate this pathway. The STAT3 pathway is crucial for tumor cell survival and proliferation. Inhibition of STAT3 phosphorylation would prevent its translocation to the nucleus and subsequent transcription of target genes involved in cell growth and survival.

V. Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the anticancer potential of (E)-4-Phenyl-3-buten-2-one.

References

Application Notes and Protocols for In Vitro Assays Involving (E)-10-Phenyl-3-decen-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-10-Phenyl-3-decen-2-one is a compound of interest for potential pharmacological activities. While specific in vitro studies on this molecule are not extensively documented in publicly available literature, its structural features, particularly the enone moiety, suggest potential for biological activity, including antioxidant and anti-inflammatory effects. These application notes provide a framework of standard in vitro assays that can be employed to characterize the bioactivity of this compound. The following protocols are based on established methodologies for assessing antioxidant and anti-inflammatory properties and can be adapted for the evaluation of this specific compound.

Data Presentation

As no specific quantitative data for this compound was found in the initial search, the following table is a template for summarizing potential experimental outcomes. Researchers can use this structure to record and compare their results.

| In Vitro Assay | Endpoint | This compound (IC₅₀/EC₅₀ in µM) | Positive Control (IC₅₀/EC₅₀ in µM) |

| Antioxidant Assays | |||

| DPPH Radical Scavenging | IC₅₀ | Experimental Data | Ascorbic Acid / Trolox |

| Ferric Reducing Antioxidant Power (FRAP) | EC₅₀ (TEAC) | Experimental Data | Trolox / Ferrous Sulfate |

| Anti-inflammatory Assays | |||

| Inhibition of Protein Denaturation | IC₅₀ | Experimental Data | Diclofenac Sodium / Aspirin |

| Cyclooxygenase (COX-2) Inhibition | IC₅₀ | Experimental Data | Celecoxib / Indomethacin |

| 5-Lipoxygenase (5-LOX) Inhibition | IC₅₀ | Experimental Data | Zileuton / Quercetin |

Experimental Protocols

I. Antioxidant Activity Assays

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in methanol to achieve a range of test concentrations.

-

Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.

-

In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound.

-

For the positive control, use ascorbic acid or Trolox at various concentrations.

-

For the blank, use 100 µL of methanol instead of the test compound.

-

Incubate the plate in the dark at room temperature for 30 minutes.[1]

-

Measure the absorbance at 517 nm using a microplate reader.[1]

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

-

The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[1]

Materials:

-

This compound

-

FRAP reagent:

-

300 mM Acetate buffer (pH 3.6)

-

10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

-

20 mM FeCl₃·6H₂O solution

-

-

Trolox or Ferrous Sulfate (positive control)

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 ratio. This reagent should be freshly prepared and warmed to 37°C before use.[1]

-

Prepare a stock solution of this compound and serial dilutions.

-

Add 180 µL of the FRAP reagent to 20 µL of the test compound solutions in a 96-well plate.

-

Incubate the plate at 37°C for 30 minutes.[2]

-

A standard curve is generated using known concentrations of ferrous sulfate or Trolox.

-

The antioxidant capacity of the test compound is expressed as Trolox Equivalents (TE) or µM of Fe(II).

II. Anti-inflammatory Activity Assays

This assay is based on the principle that denaturation of proteins is a well-documented cause of inflammation.[3]

Materials:

-

This compound

-

Bovine Serum Albumin (BSA) or Egg Albumin

-

Phosphate Buffered Saline (PBS, pH 6.4)

-

Diclofenac sodium or Aspirin (positive control)

-

Water bath

-

UV-Vis Spectrophotometer

Protocol:

-

Prepare a reaction mixture consisting of 0.5 mL of 1% aqueous solution of BSA and 0.1 mL of the test compound at various concentrations.

-

The pH of the reaction mixture is adjusted to 6.4 using a small amount of 1N HCl.

-

For the control, 0.1 mL of distilled water is used instead of the test compound.

-

For the positive control, use diclofenac sodium at various concentrations.

-

Incubate the samples at 37°C for 20 minutes and then heat at 70°C in a water bath for 5 minutes.[4]

-

After cooling, add 2.5 mL of PBS (pH 6.4).

-

Measure the absorbance at 660 nm.[4]

-

The percentage inhibition of protein denaturation is calculated as: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

-

The IC₅₀ value is determined from the plot of percentage inhibition versus concentration.

These enzymatic assays measure the ability of a compound to inhibit the key enzymes in the inflammatory pathway, COX-2 and 5-LOX. Commercially available inhibitor screening assay kits are commonly used for this purpose.

General Protocol using a Commercial Kit (example):

-

Prepare the test compound this compound at various concentrations.

-

Follow the specific kit instructions for the preparation of reagents, enzyme, and substrate solutions.

-

Typically, the inhibitor (test compound), the enzyme (COX-2 or 5-LOX), and a chromogenic substrate are added to the wells of a microplate.

-

The reaction is initiated by the addition of the substrate (e.g., arachidonic acid).

-

The plate is incubated for a specified time at a controlled temperature.

-

The absorbance is measured at a specific wavelength, which corresponds to the formation of the product.

-

The percentage of enzyme inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells (enzyme and substrate without inhibitor).

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Visualizations

The following diagrams illustrate the general workflows and pathways relevant to the described in vitro assays.

References

Application Notes and Protocols for the Derivatization of (E)-10-Phenyl-3-decen-2-one for Biological Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-10-Phenyl-3-decen-2-one is an α,β-unsaturated ketone, a class of compounds known for a wide range of biological activities. These activities often stem from the presence of the reactive α,β-unsaturated carbonyl group, which can interact with biological nucleophiles.[1] The structural backbone of this compound, featuring a long aliphatic chain and a terminal phenyl group, presents a unique scaffold for chemical modification to explore and optimize its therapeutic potential.

Derivatization of this core structure allows for the systematic investigation of structure-activity relationships (SAR), aiming to enhance potency, selectivity, and pharmacokinetic properties. Common biological activities associated with related chalcone and α,β-unsaturated ketone derivatives include anticancer, antioxidant, antimicrobial, and anti-inflammatory effects.[1][2][3]

This document provides detailed protocols for the synthesis of derivatives of this compound and for their subsequent biological evaluation. While specific studies on the derivatization of this compound are not extensively available in the current literature, the methodologies presented here are based on well-established procedures for the synthesis and evaluation of analogous chalcones and α,β-unsaturated ketones.

Derivatization Strategies

The primary method for synthesizing α,β-unsaturated ketones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an aldehyde with a ketone.[2] For the derivatization of this compound, two main approaches can be considered:

-

Variation of the Aromatic Aldehyde: By reacting different substituted benzaldehydes with a suitable ketone precursor, a library of derivatives with diverse electronic and steric properties on the phenyl ring can be generated.

-

Modification of the Ketone Moiety: While maintaining the core α,β-unsaturated system, modifications to the aliphatic chain or the terminal methyl group of the ketone can be explored.

A general synthetic scheme based on the Claisen-Schmidt condensation is depicted below.

References

Troubleshooting & Optimization

Overcoming solubility issues with (E)-10-Phenyl-3-decen-2-one

Technical Support Center: (E)-10-Phenyl-3-decen-2-one

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with this compound. Due to its chemical structure, featuring a long alkyl chain and a phenyl group, this compound is predicted to be hydrophobic and possess low aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What are the predicted physicochemical properties of this compound?

A1: Based on its structure as a long-chain enone with a phenyl group, this compound is expected to be a non-polar, hydrophobic compound.[1] This suggests that it will have very low solubility in water and other polar solvents.[2] While specific experimental data for this compound is limited, its properties can be inferred from similar structures. For instance, the related compound (E)-3-Decen-2-one is described as almost insoluble in water.[3]

Q2: I am having trouble dissolving this compound for my in vitro assay. What are the recommended starting solvents?

A2: For hydrophobic compounds, it is standard practice to first create a concentrated stock solution in an organic solvent.[4] The most common starting solvent for biological assays is dimethyl sulfoxide (DMSO).[5][6] Other organic solvents such as ethanol, methanol, or dimethylformamide (DMF) can also be effective.[5][7] It's crucial to prepare a high-concentration stock that allows for subsequent dilution into your aqueous assay buffer while keeping the final organic solvent concentration low enough to not affect the biological system.[6]

Q3: What is a typical concentration for a DMSO stock solution?

A3: For drug discovery and biological assays, compounds are often dissolved in DMSO at concentrations ranging from 10 mM to 30 mM.[6] However, the maximum achievable concentration will depend on the compound's specific solubility in DMSO. It is advisable to perform a preliminary solubility test to determine the upper limit.

Q4: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What can I do?

A4: This is a common issue with poorly soluble compounds. Here are several strategies to address this:

-

Reduce the final concentration: The most straightforward approach is to lower the final concentration of the compound in your assay.

-

Optimize the co-solvent concentration: While you need to keep the organic solvent concentration low, sometimes a slight increase (e.g., from 0.5% to 1% DMSO) can improve solubility without significantly impacting the assay.[6] Always run a solvent tolerance control in your experiment.

-

Use a different co-solvent: Some compounds may be more soluble in other organic solvents like ethanol or DMF.[5]

-

Employ solubilizing agents: The use of surfactants or other excipients can help maintain solubility in aqueous solutions.[8][9]

-

Consider alternative formulation strategies: For more challenging compounds, techniques like using cyclodextrins or creating solid dispersions can be explored.[10]

Q5: Are there any other techniques to improve the solubility of hydrophobic compounds like this one?

A5: Yes, several advanced methods can be employed, particularly in a drug development context:

-

pH adjustment: If the compound has ionizable groups, adjusting the pH of the solution can significantly alter its solubility.[11]

-

Salt formation: Converting the compound to a salt form can dramatically increase aqueous solubility.[11]

-

Particle size reduction: Techniques like micronization or nanosuspension increase the surface area of the compound, which can lead to faster dissolution.[8]

-

Use of co-solvents and surfactants: A combination of co-solvents and non-ionic surfactants can create a more favorable environment for dissolution.[10]

Troubleshooting Guide

Issue 1: The compound does not dissolve in 100% DMSO.

| Possible Cause | Troubleshooting Step |

| Insufficient solvent volume | Increase the volume of DMSO to lower the effective concentration. |

| Compound is in a stable crystalline form | Gently warm the solution (e.g., to 37°C) and use sonication or vortexing to aid dissolution.[4] |

| Compound has very low DMSO solubility | Try alternative organic solvents such as DMF, ethanol, or a mixture of solvents (e.g., DMSO:ethanol). |

Issue 2: The compound precipitates out of the organic stock solution upon storage.

| Possible Cause | Troubleshooting Step |

| Storage temperature is too low | Store the stock solution at room temperature or 4°C instead of -20°C, after confirming the compound's stability at these temperatures.[6] |

| Stock concentration is too high | Prepare a new, less concentrated stock solution. |

| Solvent evaporation | Ensure vials are tightly sealed to prevent solvent evaporation, which would increase the compound's concentration. |

Issue 3: The compound is soluble in the organic stock but crashes out when added to the aqueous assay buffer.

| Possible Cause | Troubleshooting Step |

| Final concentration in the assay is above the aqueous solubility limit | Decrease the final concentration of the compound. |

| Insufficient mixing upon dilution | Add the stock solution to the aqueous buffer while vortexing to ensure rapid and even dispersion. |

| The aqueous buffer is not optimal | Consider adding a small percentage of a solubilizing agent like PEG-400 or a non-ionic surfactant (e.g., Tween-80) to the assay buffer.[12] |

Data Presentation

Table 1: Illustrative Solubility of this compound in Common Solvents (Note: This data is hypothetical and for illustrative purposes, as experimental data for this specific compound is not widely available. Researchers should determine solubility experimentally.)

| Solvent | Predicted Solubility | Temperature (°C) |

| Water | < 0.1 mg/mL | 25 |

| Phosphate-Buffered Saline (PBS) pH 7.4 | < 0.1 mg/mL | 25 |

| Dimethyl Sulfoxide (DMSO) | > 50 mg/mL | 25 |

| Ethanol | > 30 mg/mL | 25 |

| Methanol | > 20 mg/mL | 25 |

| Polyethylene Glycol 300 (PEG 300) | > 40 mg/mL | 25 |

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

-

Weigh the Compound: Accurately weigh a precise amount of this compound in a suitable vial.

-

Add Solvent: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 20 mM).

-

Dissolve: Vortex the solution vigorously for 30 seconds.[7] If the compound does not fully dissolve, use a sonicator bath for 5-10 minutes. Gentle warming (up to 37°C) can also be applied.

-

Visual Inspection: Visually inspect the solution to ensure there are no solid particles. The solution should be clear.[7]

-

Storage: Store the stock solution in a tightly sealed vial at the appropriate temperature (typically 4°C or -20°C, depending on stability).

Protocol 2: Dilution of Stock Solution into Aqueous Buffer

-

Prepare Buffer: Have your final aqueous assay buffer ready in a tube.

-

Vortexing: While vigorously vortexing the aqueous buffer, add the required volume of the concentrated stock solution drop by drop. This rapid mixing is crucial to prevent localized high concentrations that can lead to precipitation.

-